2-Aminoanthracene

Description

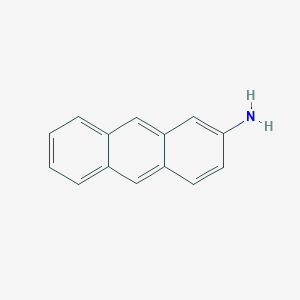

Structure

3D Structure

Properties

IUPAC Name |

anthracen-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11N/c15-14-6-5-12-7-10-3-1-2-4-11(10)8-13(12)9-14/h1-9H,15H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YCSBALJAGZKWFF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C=C3C=C(C=CC3=CC2=C1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11N | |

| Record name | 2-AMINOANTHRACENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19749 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2024458 | |

| Record name | 2-Aminoanthracene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2024458 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

193.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

2-aminoanthracene appears as yellow to brownish-yellow powder or solid. (NTP, 1992), Yellow solid; [HSDB] Deep yellow powder; [MSDSonline] | |

| Record name | 2-AMINOANTHRACENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19749 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 2-Anthracenamine | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/3071 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Boiling Point |

199 °F at 9 mmHg (sublimes) (NTP, 1992) | |

| Record name | 2-AMINOANTHRACENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19749 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Solubility |

less than 0.1 mg/mL at 72 °F (NTP, 1992), SOL IN ALCOHOL, Slightly sol in ether | |

| Record name | 2-AMINOANTHRACENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19749 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 2-ANTHRACENAMINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4041 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

0.00000405 [mmHg] | |

| Record name | 2-Anthracenamine | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/3071 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Color/Form |

Yellow leaflets from alcohol | |

CAS No. |

613-13-8 | |

| Record name | 2-AMINOANTHRACENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19749 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 2-Aminoanthracene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=613-13-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Anthracenamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000613138 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Aminoanthracene | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=400535 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Aminoanthracene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2024458 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-anthrylamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.393 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-AMINOANTHRACENE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8240818JGU | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 2-ANTHRACENAMINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4041 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

460 to 466 °F (NTP, 1992), 238-241 °C | |

| Record name | 2-AMINOANTHRACENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19749 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 2-ANTHRACENAMINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4041 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Synthesis and Derivatization Methodologies

Established Synthetic Pathways for 2-Aminoanthracene

The primary synthetic route for 2-aminoanthracene typically involves the reduction of 2-nitroanthracene (B1198904). fishersci.com

Conventional Chemical Synthesis Routes

A common conventional method for synthesizing aminoanthracenes, including 2-aminoanthracene, involves the reduction of their corresponding nitro-substituted precursors. For instance, 2-nitroanthracene can be reduced to 2-aminoanthracene. Similarly, 1-aminoanthracene (B165094) is conventionally synthesized through the reduction of 1-nitroanthracene. fishersci.comuni.lu The reduction step can be achieved using various reducing agents, such as hydrogen in the presence of a palladium on carbon catalyst, or tin(II) chloride (SnCl₂) in hydrochloric acid (HCl). uni.lusigmaaldrich.com This highlights a general strategy where a nitro group, readily introduced via nitration of the parent anthracene (B1667546), is subsequently converted to an amino group.

Catalytic Approaches in 2-Aminoanthracene Synthesis

While direct catalytic amination of anthracene to 2-aminoanthracene is not extensively detailed in the provided sources, catalytic methods are widely employed for introducing amino groups into aromatic systems and for derivatizing 2-aminoanthracene. For instance, the Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction, is a representative example for forming carbon-nitrogen bonds, often used to aminate aryl halides. nih.gov This methodology has been applied in the synthesis of aminoanthracene derivatives, such as 9,10-bis[phenyl(m-tolyl)-amino]anthracene, where anthracene is reacted with amines in the presence of a palladium catalyst. fishersci.be Although this specific example is for a derivative, it demonstrates the applicability of catalytic amination to the anthracene core.

Synthesis of 2-Aminoanthracene Derivatives and Analogs

2-Aminoanthracene serves as a crucial precursor for synthesizing a variety of derivatives and analogs, many of which exhibit unique properties for specific applications.

Preparation of Polyoxo Ethylene (B1197577) Chain Fluorescent Probes with 2-Aminoanthracene Terminal Groups

A new symmetric polyoxo ethylene chain fluorescent probe, 2,2′-[oxybis(3-oxapentamethyleneoxy)]-bis[N-(2-anthryl)benzamide)], has been synthesized utilizing 2-aminoanthracene as a terminal group. uni.lusigmaaldrich.comnih.gov This probe is designed for the detection of alkaline earth metal cations. The photophysical properties of such probes, including absorption and fluorescence spectroscopy, and ¹H NMR, have been extensively studied. uni.lunih.gov These probes demonstrate varying complexation behaviors with different metal ions; for example, the compound forms a 1:2 (ligand/Mg²⁺) complex with magnesium ions, while forming 1:1 complexes with calcium, strontium, and barium ions. uni.lunih.gov These interactions lead to significant cation-induced fluorescence amplifications and hypochromic shifts in the emission spectra. uni.lunih.gov

Synthesis of Anthracene-9,10-dione Derivatives Containing Amino Groups

The synthesis of aminoanthraquinone (anthracene-9,10-dione) derivatives containing amino groups is a significant area of research, often involving amination reactions. These derivatives can be prepared through various routes, including methylation, reduction, or acylation followed by amination, starting from precursors like 1,4-dihydroxyanthraquinone. cenmed.com For example, the amination of 1,4-dihydroxyanthraquinone derivatives with butylamine (B146782) in the presence of iodobenzenediacetate [PhI(OAc)₂] as a catalyst has successfully yielded new aminoanthraquinones, such as 2-(butylamino)anthracene-1,4-dione, 2-(butylamino)anthracene-9,10-dione, and 2,3-(dibutylamino)anthracene-9,10-dione. cenmed.com

Another approach involves the functionalization of anthraquinones by introducing amino groups, for instance, from 2-nitroquinizarin or 2-hydroxyanthraquinone (B1200814) using ammonium (B1175870) carbonate. fishersci.com Furthermore, 1,4-bis(amino)anthracene-9,10-diones, which are structurally related to anti-cancer drugs, have been synthesized by reacting 1,4-dichloro-2,3-dihydro-5,8-dihydroxyanthracene-9,10-dione with alkylamines, followed by oxidation. fishersci.ca New aminoanthracene-9,10-dione derivatives have also been synthesized using 1H-benzimidazole-2-carboxylic acid and 1H-pyrrole-2-carboxylic acid with sodium hydride (NaH) in N,N-dimethylformamide (DMF). fishersci.com

Table 1: Examples of Aminoanthraquinone Derivatives and Synthesis Conditions cenmed.com

| Starting Material | Amine | Catalyst | Product | Yield (%) |

| 1,4-Dihydroxyanthraquinone Derivatives | Butylamine | PhI(OAc)₂ | 2-(butylamino)anthracene-1,4-dione | High |

| 1,4-Dihydroxyanthraquinone Derivatives | Butylamine | PhI(OAc)₂ | 2-(butylamino)anthracene-9,10-dione | High |

| 1,4-Dihydroxyanthraquinone Derivatives | Butylamine | PhI(OAc)₂ | 2,3-(dibutylamino)anthracene-9,10-dione | High |

Derivatization for Spectroscopic and Electrochemical Applications

2-Aminoanthracene and its derivatives are frequently derivatized to enhance their utility in spectroscopic and electrochemical analyses.

For spectroscopic applications , N-triazinyl derivatives of 2-aminoanthracene have been synthesized through nucleophilic substitution reactions involving 2,4,6-trichloro-1,3,5-triazine. 134.76.19 These derivatives exhibit distinct UV/Vis absorption and fluorescence properties, with their fluorescence intensity and quantum yields being dependent on solvent polarity. 134.76.19 Additionally, 2-aminoanthracene has been incorporated into polyoxo ethylene chain fluorescent probes, where its photophysical properties, including absorption and fluorescence spectra, are studied for sensing applications. uni.lunih.gov In chromatographic analyses, derivatization with compounds like 1-aminoanthracene (1AA) is employed as a precolumn method for high-performance liquid chromatography with fluorescence detection (HPLC-FLD) to improve detection sensitivity and chromatographic separation of analytes such as L-carnitine. uni-goettingen.de

For electrochemical applications , 2-aminoanthracene itself has been analyzed using high-performance liquid chromatography coupled with an electrochemical detector (HPLC-ECD), employing a glassy carbon electrode. fishersci.se This technique allows for the sensitive and selective detection of electro-active analytes. Furthermore, the electrochemical behavior of 2-aminoanthracene triosmium clusters has been investigated, revealing that their electrochemical properties are generally similar to those of the free 2-aminoanthracene ligand. nih.gov Derivatization strategies are also developed to enable the quantitation of amines, including those that are not inherently electroactive, by converting them into electroactive forms suitable for electrochemical detection. nih.gov

Metabolic Activation and Biotransformation Pathways

Role of Drug-Metabolizing Enzymes in 2-Aminoanthracene Activation

The initial steps in 2-aminoanthracene metabolism involve key Phase I and Phase II enzymes, which modify the compound to facilitate its activation.

Cytochrome P450 (CYP) Enzymes and N-Hydroxylation

Cytochrome P450 (CYP) enzymes, particularly those in the CYP1A family, play a pivotal role in the initial oxidation of 2-aminoanthracene nih.govmdpi.comscispace.com. This process primarily involves N-hydroxylation, where the amino group of 2-aminoanthracene is oxidized to form a more reactive N-hydroxylamine derivative nih.govscispace.com. Specific human CYP enzymes, such as CYP2A13 and CYP2A6, have been identified as highly active in catalyzing the activation of 2-aminoanthracene scispace.com. CYP1B1 also contributes to this activation scispace.com.

N-Acetyltransferases (NAT) and O-Substitution

Following the N-hydroxylation by CYP enzymes, the N-hydroxylamine derivative is further metabolized by N-acetyltransferases (NAT) and sulfotransferases nih.govscispace.com. NAT enzymes catalyze the O-substitution (specifically O-acetylation or O-sulfonation) of the N-hydroxylamine, leading to the formation of highly reactive O-substituted N-hydroxylamine intermediates nih.govscispace.com. These intermediates are unstable and can spontaneously undergo heterolysis of the N-O bond, generating highly electrophilic arylnitrenium ions nih.gov. These arylnitrenium ions are potent electrophiles that readily form covalent adducts with DNA, contributing to the genotoxic effects of 2-aminoanthracene nih.govscispace.com.

2-Aminoanthracene has been shown to be efficiently acetylated by arylamine N-acetyltransferase in the presence of acetyl-CoA, leading to a dramatic change in its fluorescence properties, which can be used to follow the reaction nih.gov.

Major Pathways of Polycyclic Aromatic Hydrocarbon (PAH) Metabolic Activation Relevant to 2-Aminoanthracene

While 2-aminoanthracene is an aromatic amine, its polycyclic aromatic structure means that general PAH metabolic activation pathways are relevant to understanding its full biotransformation. PAHs are typically metabolized to more soluble forms like epoxides, phenols, dihydrodiols, and quinones, which can then be conjugated for excretion iarc.fr. Three major pathways for PAH activation, which can be broadly applied to understanding 2-aminoanthracene's metabolic fate, include the dihydrodiol epoxide pathway, the radical cation pathway, and the ortho-quinone pathway researchgate.netacs.orgnih.gov.

Dihydrodiol Epoxide Pathway (CYP/EH pathway)

The dihydrodiol epoxide pathway is a well-established route for the metabolic activation of PAHs. This pathway involves initial oxidation by CYP enzymes to form epoxides, followed by enzymatic hydrolysis by epoxide hydrolase (EH) to produce trans-dihydrodiols iarc.frresearchgate.netacs.orgwur.nl. These trans-dihydrodiols can then undergo a second CYP-mediated oxidation to form highly reactive dihydrodiol epoxides (e.g., bay-region dihydrodiol epoxides) researchgate.netacs.orgwur.nl. These diol epoxides are potent electrophiles that readily react with DNA, forming covalent adducts that can lead to mutations iarc.frresearchgate.netacs.orgunc.edu. While 2-aminoanthracene itself is an aromatic amine, the anthracene (B1667546) core can undergo similar oxidations.

Radical Cation Pathway via One-Electron Oxidation

Another significant pathway for PAH activation is the radical cation pathway, which involves one-electron oxidation researchgate.netacs.orgacs.org. This process typically generates an electron "hole" (a radical cation) on the compound, often mediated by CYP peroxidase activity acs.orgcancer.net.nz. For aromatic amines like 2-aminoanthracene, one-electron oxidation can lead to the formation of an amine radical cation beilstein-journals.orgmdpi.com. These radical cations are highly reactive species that can directly interact with DNA, leading to the formation of depurinating DNA adducts acs.orgcancer.net.nz. The subsequent reactions of these radical cations, such as deprotonation to form α-amino radicals and further oxidation, contribute to their genotoxic potential beilstein-journals.org.

Ortho-Quinone Pathway via Aldo-Keto Reductases (AKRs)

The ortho-quinone pathway represents a distinct metabolic activation route for PAHs, involving aldo-keto reductases (AKRs) researchgate.netresearchgate.netacs.orgnih.govfrontiersin.orgresearchgate.net. In this pathway, trans-dihydrodiols (often formed via the CYP/EH pathway) can be further oxidized by AKRs to yield electrophilic and redox-active o-quinones researchgate.netacs.orgnih.govfrontiersin.orgresearchgate.net. Human AKR enzymes, including AKR1A1 and AKR1C1-AKR1C4, are capable of catalyzing this oxidation acs.orgnih.gov. These o-quinones are highly reactive Michael acceptors that can form stable and depurinating adducts with DNA researchgate.netacs.orgnih.govresearchgate.net. Furthermore, o-quinones are redox-active molecules that can undergo futile redox cycling, leading to the generation of reactive oxygen species (ROS), which can cause oxidative DNA damage researchgate.netacs.orgnih.govfrontiersin.org. This pathway is considered a significant contributor to PAH-induced genotoxicity and carcinogenesis nih.gov.

Table 1: Key Enzymes and Pathways in 2-Aminoanthracene Metabolic Activation

| Pathway/Enzyme Class | Specific Enzymes/Intermediates | Role in 2-Aminoanthracene Activation | References |

| N-Hydroxylation | Cytochrome P450 (CYP) enzymes (e.g., CYP1A, CYP2A13, CYP2A6, CYP1B1) | Initial oxidation of 2-aminoanthracene to N-hydroxylamine derivative. | nih.govscispace.commdpi.comscispace.com |

| O-Substitution | N-Acetyltransferases (NAT), Sulfotransferases | Metabolism of N-hydroxylamine to highly reactive O-substituted N-hydroxylamine intermediates, leading to arylnitrenium ions. | nih.govscispace.comnih.gov |

| Dihydrodiol Epoxide Pathway | Cytochrome P450 (CYP), Epoxide Hydrolase (EH) | Formation of epoxides and trans-dihydrodiols, followed by further CYP oxidation to reactive dihydrodiol epoxides. | iarc.frresearchgate.netacs.orgwur.nl |

| Radical Cation Pathway | CYP peroxidase activity, One-electron oxidation | Generation of amine radical cations that can directly interact with DNA. | researchgate.netacs.orgacs.orgcancer.net.nzbeilstein-journals.org |

| Ortho-Quinone Pathway | Aldo-Keto Reductases (AKRs) (e.g., AKR1A1, AKR1C1-AKR1C4) | Oxidation of trans-dihydrodiols to electrophilic and redox-active o-quinones, leading to DNA adducts and ROS generation. | researchgate.netacs.orgnih.govfrontiersin.orgresearchgate.net |

Influence of Environmental Factors and Other Compounds on 2-Aminoanthracene Biotransformation

The biotransformation of 2-Aminoanthracene (2AA) can be significantly influenced by various environmental factors and the presence of other chemical compounds, which can either induce or inhibit the activity of the metabolizing enzymes.

Influence of Enzyme Inducers:

Beta-naphthoflavone (B1666907) (BNF) and 3-Methylcholanthrene (MC): These compounds are known inducers of cytochrome P450 enzymes, particularly the CYP1A subfamily. BNF treatment has been shown to considerably increase the mutagenicity of 2AA in rat liver and gut. In studies using isolated hepatocytes, BNF markedly induced 2AA activation, demonstrating a 5.4-fold increase compared to control conditions. Similarly, Aroclor 1254, a mixture of polychlorinated biphenyls and a potent inducer of the P450 I family, has been observed to enhance the cytosolic activation of 2AA.

Phenobarbital (B1680315) (PB): In contrast to BNF, phenobarbital treatment has been reported to significantly reduce the mutagenicity of 2AA in the liver, although its effect in the intestine was not significant. This suggests a differential impact on 2AA activation depending on the tissue and the specific inducing agent.

Influence of Inhibitors and Other Compounds:

Aroclor 1254: While acting as an inducer, liver S9 fractions prepared from Aroclor-treated animals were paradoxically less effective in activating 2AA compared to control S9 in some studies, indicating complex interactions. However, it consistently enhanced cytosolic activation.

Khellin: This naturally occurring furanochromone has demonstrated inhibitory effects on the mutagenicity of 2AA. Its inhibitory action was particularly strong when 2AA was activated by S9 from uninduced rats, and it also inhibited cytosolic enzyme activity involved in 2AA activation.

Alpha-naphthoflavone (ANF): ANF exhibits a complex modulatory effect. It significantly decreased 2AA activation by S9 from untreated rats. However, when S9 was obtained from rats pretreated with BNF or PB, ANF surprisingly led to a significant increase in the metabolic activation of 2AA. This highlights the intricate nature of enzyme inhibition and induction in 2AA biotransformation.

Dicoumarol: This compound has been shown to inhibit the cytosolic activation of aromatic amines, including 2AA, suggesting a role for DT diaphorase in these pathways.

Dietary Factors: A protein-restricted diet has been observed to reduce the mutagenic potency of 2AA by 25-fold when activated by S9 fractions from rats on such a diet.

Naphthoquinone Compounds: These compounds may compete with 2AA for the oxidative enzymes present in the liver's S9 fraction, potentially altering 2AA's metabolic fate.

These findings underscore that the biotransformation of 2AA is not a static process but is dynamically influenced by the presence of other chemicals and environmental conditions, which can modulate the activity of the responsible enzyme systems.

Interactive Data Tables

Below are interactive data tables summarizing key findings on the influence of various compounds on 2-Aminoanthracene biotransformation.

Table 1: Influence of Inducers on 2-Aminoanthracene Activation

| Inducer | Effect on 2AA Activation (Liver/Hepatocytes) | Specific Enzymes/Fractions Involved | Reference |

| Beta-naphthoflavone (BNF) | Markedly increased (5.4-fold in hepatocytes); considerably increased mutagenicity in liver and gut. | CYP1A1/1A2, Hepatic S9, Hepatocytes | |

| 3-Methylcholanthrene (MC) | Increased mutagenic activity in hepatocytes (10-fold for BP, similar for 2AA). | CYP1A1/1A2, Hepatocytes | |

| Aroclor 1254 | Enhanced cytosolic activation; complex effect on S9 (sometimes less effective than control). | P450 I family, Cytosol, S9 | |

| Phenobarbital (PB) | Significantly reduced mutagenicity in liver; no significant effect in intestine. | P450s (differential effects) |

Table 2: Influence of Inhibitors and Other Compounds on 2-Aminoanthracene Biotransformation

| Compound/Factor | Effect on 2AA Biotransformation | Specific Enzymes/Fractions Involved | Reference |

| Khellin | Inhibited mutagenicity (strong effect with uninduced S9); inhibited cytosolic activation. | Microsomal CYP450 sub-enzymes, Cytosolic enzymes | |

| Alpha-naphthoflavone (ANF) | Decreased activation by S9 from untreated rats; increased activation by S9 from BNF- and PB-treated rats. | CYP enzymes | |

| Dicoumarol | Inhibited cytosolic activation of aromatic amines (including 2AA). | DT diaphorase | |

| Protein-restricted diet | Reduced mutagenic potency (25-fold reduction). | S9 fraction | |

| Naphthoquinone compounds | May compete with 2AA for oxidative enzymes. | Liver S9 fraction |

Genotoxicity and Mutagenicity Research

DNA Adduct Formation by 2-Aminoanthracene Metabolites

The mechanism by which 2-Aminoanthracene induces genetic mutations is intricately linked to the formation of DNA adducts wikidata.orgepa.govuni.lu. These adducts represent covalent modifications to the DNA molecule that can disrupt normal DNA replication and transcription, ultimately leading to mutations wikidata.orgepa.gov. The biotransformation of 2-AA into these reactive intermediates predominantly occurs in the liver, mediated by drug-metabolizing enzymes such as cytochrome P450 (P450) and N-acetyltransferases (NAT) researchgate.net. The initial step involves the oxidation of 2-AA by P450 enzymes to form a more reactive N-hydroxylamine intermediate researchgate.net. Subsequently, NAT enzymes further metabolize this N-hydroxylamine to produce highly electrophilic O-substituted N-hydroxylamine intermediates, which are the ultimate species responsible for DNA adduct formation researchgate.net. Specifically, cytochrome P4501A (CYP1A) in hepatic tissue plays a crucial role in activating 2-AA to a reactive metabolite that covalently binds to DNA nih.govnih.gov.

Characterization of DNA Adduct Structures and Identification

Research has focused on characterizing the structures of the DNA adducts formed by 2-AA metabolites. Techniques such as 32P-post-labeling and thin layer chromatography (TLC) have been instrumental in identifying these adducts nih.govnih.gov. Studies in channel catfish, for example, demonstrated the formation of two major and several minor DNA adducts in hepatic tissue following exposure to 2-AA nih.govnih.gov. The application of the nuclease P1 enhancement method in 32P-post-labeling assays proved effective in detecting the two primary 2-AA/DNA adducts nih.gov. This observation suggests that these major adducts might be non-C8 adducts, distinguishing them from the C8-purine adducts commonly associated with other arylamines nih.gov. While the precise structural identity of all 2-AA DNA adducts is still an area of ongoing research, their presence and characteristics are well-documented indicators of genotoxic exposure nih.gov.

Mechanisms of Covalent Binding to DNA

The covalent binding of 2-AA metabolites to DNA proceeds through a well-defined metabolic activation pathway. The initial and critical step is the N-hydroxylation of 2-AA, primarily catalyzed by CYP1A1/2 enzymes guidetopharmacology.org. This N-hydroxylation leads to the formation of N-hydroxy-2-aminoanthracene, which is then further processed into highly reactive electrophilic intermediates guidetopharmacology.orgresearchgate.net. A key reactive species is the aryl nitrenium ion, generated through subsequent N-acetylation and deacetylation of the N-hydroxylamine nih.gov. This electrophilic aryl nitrenium ion then covalently binds to DNA, typically by alkylating guanine (B1146940) residues nih.gov. This alkylation can occur at different positions, forming distinct DNA adducts. For instance, binding can happen via the 2-AA amine nitrogen to produce C8-dG adducts or, alternatively, through the C5 position of the 2-AA ring to form N2-dG adducts nih.gov. The formation of these stable covalent adducts on the DNA backbone is a critical event that can lead to miscoding during DNA replication, ultimately resulting in genetic mutations wikidata.org.

Mutagenic Potential in Prokaryotic and Eukaryotic Systems

2-Aminoanthracene exhibits potent mutagenic activity across both prokaryotic and eukaryotic biological systems wikipedia.orgresearchgate.net. Its ability to induce genetic mutations is largely attributed to its capacity to intercalate into DNA, which can lead to frameshift mutations during the process of DNA replication wikipedia.org. It is important to note that 2-AA typically requires metabolic activation to manifest its mutagenic effects in these systems guidetopharmacology.orgscielo.br.

Ames Test Applications and Diagnostic Utility

The Ames test, a bacterial reverse mutation assay, is a widely employed and highly sensitive method for evaluating the mutagenic potential of chemical compounds, including 2-AA 36.112.18chem960.com. 2-Aminoanthracene serves as a standard positive control (pro-mutagen) in the Ames assay, particularly in tests that incorporate a metabolic activation system, such as the S9 mix guidetopharmacology.org36.112.18chem960.com.

Table 1: Representative Ames Test Results for 2-Aminoanthracene (with S9 metabolic activation)

| Tester Strain ( Salmonella typhimurium ) | Type of Mutation Detected | Response (with S9) | Citation |

| TA98 | Frameshift | Positive | |

| TA100 | Base-pair substitution | Positive | |

| TA102 | Oxidative damage / Cross-linking | Positive | |

| TA1535 | Base-pair substitution | Positive | |

| TA1537 | Frameshift | Positive | |

| E. coli WP2 uvrA | Base-pair substitution | Positive |

In vitro Mammalian Cell Mutagenicity Assays

Beyond bacterial systems, the mutagenic potential of 2-AA has been thoroughly investigated using various in vitro mammalian cell assays chem960.com. 2-AA has been demonstrated to induce a spectrum of genetic alterations in mammalian cells, including point mutations, frameshift mutations, and significant chromosomal aberrations wikidata.org.

The Chinese Hamster Ovary (CHO) cell chromosome aberrations test is a standard cytogenetic assay employed to assess the clastogenic (chromosome-damaging) effects of chemical agents. 2-Aminoanthracene has shown positive results in this assay, indicating its ability to induce structural changes in chromosomes. The National Toxicology Program (NTP) has documented positive findings for 2-AA in the Chinese Hamster Ovary Cell Chromosome Aberrations Test. This test provides crucial insights into the potential of 2-AA to cause gross chromosomal damage in eukaryotic systems.

Table 2: Types of Mutations and Genetic Alterations Induced by 2-Aminoanthracene

| Type of Genetic Alteration | Description | Affected Systems | Citation |

| Point Mutations | Alterations in a single nucleotide base pair. | Prokaryotic (Ames Test), Eukaryotic | wikidata.org |

| Frameshift Mutations | Insertions or deletions of nucleotide bases, leading to a shift in the reading frame of the gene. | Prokaryotic (Ames Test), Eukaryotic | wikipedia.orgwikidata.org |

| Chromosomal Alterations | Larger-scale changes in chromosome structure, such as breaks, rearrangements, or numerical changes. | Eukaryotic (CHO Cells) | wikidata.org |

| DNA Adduct Formation | Covalent binding of 2-AA metabolites to DNA, serving as a precursor to mutations. | Prokaryotic and Eukaryotic | wikidata.orgepa.govuni.lu |

Chinese Hamster Ovary (CHO) Cell Sister Chromatid Exchange Test

Research indicates that 2-aminoanthracene induces sister chromatid exchange (SCE) in Chinese Hamster cells, including Chinese Hamster Ovary (CHO) cells. An increase in SCE frequency has been observed in Chinese Hamster Lung (CHL) cells exposed to 2-AA nih.gov. The ability of CHO cells to detect SCEs induced by 2-aminoanthracene is acutely dependent on the exposure time nih.govcapes.gov.br. While 2-AA has been reported to be directly active in some Chinese hamster cell lines without the addition of metabolizing enzymes (S9), its activity is often enhanced or becomes evident in the presence of an S9 metabolic activation system nih.govresearchgate.net. In a multi-laboratory exercise for the in vitro micronucleus OECD guideline, 2-aminoanthracene was generally found to be positive in the in vitro micronucleus test in various cell lines, including CHO cells, at concentrations around 50% toxicity europa.eu.

In vivo Mutagenicity Studies

In vivo mutagenicity studies have demonstrated the genotoxic potential of 2-aminoanthracene in various model organisms.

Drosophila Germ Cell Mutagenicity Assays

2-Aminoanthracene has been evaluated for its genotoxic effects in Drosophila melanogaster using germ cell mutagenicity assays. Studies have shown positive results for 2-aminoanthracene in both the Drosophila Reciprocal Translocations Test and the Drosophila Sex-Linked Recessive Lethal Mutations Test nih.gov. Furthermore, microsomal fractions from Drosophila larvae are capable of activating 2-AA into highly mutagenic metabolites, with the mutagenic effect increasing upon pretreatment with Aroclor 1254 or beta-naphthoflavone (B1666907) nih.gov. 2-Aminoanthracene is commonly used as a positive control in Drosophila Somatic Mutation and Recombination Test (SMART) assays to assess genotoxicity, confirming its ability to induce somatic cell mutations in larvae mdpi.com.

DNA Damage Assessment Techniques

Several techniques are employed to assess the DNA damage caused by 2-aminoanthracene, providing insights into its genotoxic mechanisms.

Single Cell Gel Electrophoresis (Comet Assay) for DNA Strand Breaks

The Single Cell Gel Electrophoresis, widely known as the Comet Assay, is a sensitive and rapid method used to detect DNA strand breaks in eukaryotic cells scispace.comoup.comscialert.net. This assay has been successfully applied to evaluate DNA damage induced by 2-aminoanthracene. In studies involving F-344 rats exposed to 2-AA through diet, the alkaline comet assay revealed significant single-strand DNA damage in blood samples scispace.comscialert.net. Parameters such as tail moment, tail length, tail intensity, and head intensity demonstrated significant increases in treated animals compared to controls scispace.comscialert.net. A dose-response relationship was observed, where rats fed 50, 75, and 100 mg kg⁻¹ 2-AA diet showed significant damage as measured by tail length and tail moment values after two and four weeks scispace.comscialert.net. Head and tail intensity values were also significantly affected, although without dramatic shifts between exposure times scispace.comscialert.net. 2-Aminoanthracene is also utilized as a standard mutagen to establish dose-response relationships in V79 cells for comet assay validation oup.com. It has also been successfully used as a positive control in an in vivo comet assay developed for Paramecium caudatum nih.gov.

Table 1: DNA Damage Parameters in F-344 Rats Exposed to 2-Aminoanthracene (Comet Assay)

| Dose (mg kg⁻¹ diet 2-AA) | Exposure Time (Weeks) | Tail Length (Significance vs. Control) | Tail Moment (Significance vs. Control) | Head Intensity (Significance vs. Control) | Tail Intensity (Significance vs. Control) |

| 50 | 2, 4 | Significant (p<0.05) | Significant (p<0.05) | Significant | Significant |

| 75 | 2, 4 | Significant (p<0.05) | Significant (p<0.05) | Significant | Significant |

| 100 | 2, 4 | Significant (p<0.05) | Significant (p<0.05) | Significant | Significant |

32P-Postlabeling for DNA Adduct Detection

The 32P-postlabeling assay is a highly effective method for detecting the covalent binding of mutagens and carcinogens to DNA, known as DNA adducts nih.govunc.edu. This technique has been extensively used to characterize DNA adduct formation by 2-aminoanthracene. Analysis of hepatic DNA from channel catfish treated with 2-AA using 32P-postlabeling and thin-layer chromatography revealed the formation of two major and several minor DNA adducts nih.govoup.com. In channel catfish, hepatic DNA adduct levels, measured as tritium-associated DNA, ranged from 4.8 to 8.6 pmol/mg DNA in vehicle-pretreated fish injected with [3H]AA nih.govoup.com. This range significantly increased to 12.6 to 22.7 pmol/mg DNA in fish pretreated with beta-naphthoflavone (βNF) before [3H]AA injection, indicating that βNF pretreatment significantly increased the binding of [3H]AA to hepatic DNA in vivo nih.govoup.com. The nuclease P1 enhancement method was found to be more effective at detecting the two major 2-AA/DNA adducts in catfish compared to the butanol enhancement method oup.com. However, in rat lung cells, the butanol enhancement method demonstrated a higher adduct detecting ability for 2-AA in vivo and in vitro compared to nuclease P1 enhancement nih.gov.

Table 2: Hepatic DNA Adduct Levels in Channel Catfish Exposed to 2-Aminoanthracene

| Pretreatment Condition | Hepatic DNA Adducts (pmol/mg DNA) |

| Vehicle-pretreated | 4.8 – 8.6 |

| βNF-pretreated | 12.6 – 22.7 |

Mechanisms of Antimutagenic Activity Against 2-Aminoanthracene

Antimutagenic agents can counteract the effects of mutagens like 2-aminoanthracene through various mechanisms. These mechanisms often involve inhibiting the activation of promutagens, directly interacting with reactive mutagenic species, or enhancing DNA repair processes nih.govoup.com.

Aqueous extracts of green tea have demonstrated marked antimutagenic potential against 2-aminoanthracene oup.com. Two primary mechanisms are proposed for this activity: a direct interaction between the nucleophilic components of the tea extracts and the reactive genotoxic species of 2-AA, and more importantly, the inhibition of cytochrome P450-dependent bioactivation of 2-AA oup.com. This inhibition of cytochrome P450 activity may partly stem from impaired electron flow from NADPH to the cytochrome oup.com.

Similarly, a protein fraction from the aerial parts of Urtica dioica (UDHL30) exhibited strong antimutagenic activity against 2-aminoanthracene in bacterial strains (TA98, TA100, and WP2uvrA), with maximum inhibitions of 56%, 78%, and 61% respectively tandfonline.com. It is hypothesized that this antimutagenicity is due to the inhibition of CYP450-isoenzymes involved in 2-AA bioactivation, and its radical scavenging activity, particularly against the superoxide (B77818) anion, may also contribute tandfonline.com.

Ficus deltoidea aqueous extract (FDD) has also shown strong antimutagenic activity against 2-aminoanthracene-induced mutagenicity in Salmonella typhimurium TA98 and TA100 strains, particularly in the presence of metabolic activation mdpi.com. This suggests that FDD may modulate liver-metabolizing enzymes, thereby preventing the transformation of 2-aminoanthracene into its ultimate toxicant mdpi.com.

Certain anthraquinones, such as purpurin (B114267), alizarin (B75676), 1,8-dihydroxy anthraquinone (B42736), and quinizarin, have exhibited strong antimutagenic effects against 2-aminoanthracene when metabolic activation (S9 mix) is present jrespharm.com. For instance, purpurin and alizarin showed high inhibition rates (86% and 92% respectively at 1000 µg dose) against 2-AA with S9 mix jrespharm.com.

Compounds found in grapefruit juice, specifically naringenin (B18129) and bergamottin, have also demonstrated antimutagenic effects against 2-aminoanthracene activation mediated by cytochrome P4501A1 (CYP1A1) researchgate.net. Notably, rat CYP1A1 was found to be approximately three-fold less efficient at activating 2-AA compared to human CYP1A1 researchgate.net.

However, not all compounds show antimutagenic activity against 2-AA. An ethanolic extract of Rhoeo discolor was found not to be antimutagenic against 2-aminoanthracene (AA) or 2-aminofluorene (B1664046) (AF) in S. typhimurium TA98, and it did not affect CYP450 in vitro microsomal activation of these compounds nih.gov.

Analytical and Spectroscopic Characterization in Research

Spectroscopic Techniques for 2-Aminoanthracene and its Derivatives

Spectroscopic methods are fundamental for elucidating the structural, electronic, and photophysical properties of 2-aminoanthracene. These techniques provide critical insights into its behavior in different environments and in the context of its derivatives.

Absorption and Fluorescence Spectroscopy

2-Aminoanthracene is recognized as a fluorescent compound, making it amenable to analysis by absorption and fluorescence spectroscopy. In ethanol, 2-aminoanthracene exhibits an excitation peak at 336 nm and an emission peak at 513 nm, resulting in a substantial Stokes' Shift of 177 nm. ontosight.ai This characteristic fluorescence allows for its excitation using a 355 nm laser, typically paired with a 515/30 nm bandpass filter for detection. ontosight.ai

Research into the photophysical properties of 2-aminoanthracene often involves studying its behavior in various matrices or as part of more complex structures. For instance, when anthracene (B1667546) crystals are doped with 2-aminoanthracene and analyzed at low temperatures, guest absorption and emission spectra reveal the presence of two distinct types of traps. These traps are attributed to different orientations of the 2-aminoanthracene guest molecules within the host lattice. nih.gov

The spectroscopic properties of N-triazinyl derivatives of 2-aminoanthracene have been comprehensively investigated. Studies have included measurements of UV/Vis absorption, fluorescence, and excitation spectra, alongside determinations of fluorescence quantum yields across a range of solvents such as 1,4-dioxane, ethyl acetate, dibutyl ether, and acetonitrile (B52724). google.com Furthermore, nanosecond kinetics of fluorescence decay have been measured in different solvents for these derivatives, providing insights into their excited-state dynamics. google.com

Another area of research involves 2-aminoanthracene as a terminal group in fluorescent probes. For example, the photophysical properties of a symmetric polyoxo ethylene (B1197577) chain fluorescent probe, 2,2'-[oxybis(3-oxapentamethyleneoxy)]-bis[N-(2-anthryl)benzamide)] (referred to as compound 1), have been characterized using absorption and fluorescence spectroscopy. wikipedia.orgbiorxiv.org The emission spectra of compound 1 and a model compound, 2-acetamido-anthracene, show differences in response to concentration, suggesting the occurrence of intermolecular excited dimers. wikipedia.orgbiorxiv.org Fluorescence decay profiles of 2-acetamido-anthracene are described by a biexponential fit, while compound 1 exhibits three lifetimes, with the third potentially arising from intramolecular excited dimers. wikipedia.orgbiorxiv.org Fluorimetric titrations in acetonitrile have been used to investigate the complex formation of compound 1 with alkaline earth metal ions (Mg²⁺, Ca²⁺, Sr²⁺, Ba²⁺), revealing distinct fluorescence intensity trends and shifts in emission spectra depending on the metal ion. wikipedia.orgbiorxiv.org

The following table summarizes key spectroscopic data for 2-Aminoanthracene:

| Property | Value | Solvent/Condition | Source |

| Excitation Peak (λmax) | 336 nm | Ethanol | ontosight.ai |

| Emission Peak (λmax) | 513 nm | Ethanol | ontosight.ai |

| Stokes' Shift | 177 nm | Ethanol | ontosight.ai |

| Laser Excitation | 355 nm | - | ontosight.ai |

| Emission Filter | 515/30 nm bandpass filter | - | ontosight.ai |

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a crucial technique for the structural elucidation and confirmation of 2-aminoanthracene and its derivatives. Both 1D NMR spectra, including ¹H NMR and ¹³C NMR, are available for 2-aminoanthracene. Specifically, ¹H NMR spectra for 2-aminoanthracene (CAS 613-13-8) have been reported, providing detailed information on the proton environments within the molecule.

NMR spectroscopy plays a vital role in the characterization of newly synthesized derivatives. For instance, the structures of N-triazinyl derivatives of 2-aminoanthracene have been confirmed using elemental analysis, ¹H NMR, and mass spectrometry. google.com Similarly, ¹H NMR was employed to study the photophysical properties of a 2-aminoanthracene-based fluorescent probe (compound 1) and its model compound, 2-acetamido-anthracene, aiding in the understanding of their molecular structures and interactions. wikipedia.orgbiorxiv.org Commercial samples of 2-aminoanthracene are often confirmed for their structure using NMR.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy provides valuable information about the functional groups present in 2-aminoanthracene. FTIR spectra using the KBr wafer technique and ATR-IR spectra, typically acquired with instruments like the Bruker Tensor 27 FT-IR, are available for 2-aminoanthracene.

Theoretical calculations, specifically Density Functional Theory (DFT), have been utilized to determine the harmonic frequencies and intensities of 2-aminoanthracene. These theoretical data are then compared with experimental matrix-isolation spectra, showing general agreement for neutral species. A notable finding is that the addition of an amino (NH₂) group significantly impacts the IR spectrum of neutral anthracene. Not only are the characteristic NH₂ modes themselves strong, but the electron-donating nature of this group induces sufficient partial charge on the aromatic ring, causing the neutral molecule's spectrum to exhibit characteristics similar to those of the anthracene cation. The cumulative absolute intensities for 2-aminoanthracene are approximately four times greater than those for 9-cyanoanthracene, highlighting the strong IR activity imparted by the amino group.

Mass Spectrometry (MS)

Mass spectrometry (MS) is an indispensable tool for determining the molecular weight and fragmentation patterns of 2-aminoanthracene, aiding in its identification and structural confirmation. Various mass spectrometry techniques, including GC-MS and MS-MS, have been applied to 2-aminoanthracene. The NIST Mass Spectrometry Data Center provides detailed information, including characteristic m/z top peaks such as 193, 165, and 194 for GC-MS analysis.

MS-MS spectra, often acquired with positive ionization and specific fragmentation modes like Higher-energy Collisional Dissociation (HCD) with a nominal collision energy of 35, are available. Predicted Collision Cross Section (CCS) values for various adducts, including [M+H]⁺, [M+Na]⁺, [M+NH₄]⁺, [M+K]⁺, [M-H]⁻, [M+Na-2H]⁻, [M]⁺, and [M]⁻, have also been reported, offering further analytical data for identification. Beyond direct characterization, mass spectrometry has been applied in broader research contexts related to 2-aminoanthracene, such as in proteomics approaches to investigate the effects of 2-aminoanthracene exposure on liver proteins in animal models. The structures of synthesized N-triazinyl derivatives of 2-aminoanthracene have also been confirmed using mass spectrometry. google.com

The following table presents predicted collision cross section (CCS) values for 2-Aminoanthracene adducts:

| Adduct | m/z | Predicted CCS (Ų) | Source |

| [M+H]⁺ | 194.09642 | 138.9 | |

| [M+Na]⁺ | 216.07836 | 156.2 | |

| [M+NH₄]⁺ | 211.12296 | 150.5 | |

| [M+K]⁺ | 232.05230 | 146.5 | |

| [M-H]⁻ | 192.08186 | 145.1 | |

| [M+Na-2H]⁻ | 214.06381 | 149.3 | |

| [M]⁺ | 193.08859 | 143.5 | |

| [M]⁻ | 193.08969 | 143.5 |

Electrochemical Analysis of 2-Aminoanthracene

Electrochemical methods are employed to study the redox behavior of 2-aminoanthracene and its interactions with biological molecules or in sensing applications. Research has focused on the electrochemical properties of 2-aminoanthracene (2-AA), particularly its interaction with DNA.

Square wave voltammetry (SWV) has been utilized at screen-printed electrodes (SPE) to investigate the interaction of 2-AA with calf thymus double-stranded DNA (dsDNA). This approach relies on monitoring the oxidation signals of guanine (B1146940) (G) and adenine (B156593) (A) bases. The changes in these oxidation signals serve as an analytical indicator for detecting DNA damage induced by 2-AA. The method has demonstrated a response range of 0.05–20 mg L⁻¹ for 2-AA concentration when using dsDNA-modified SPEs.

Cyclic voltammetry (CV) and differential pulse voltammetry (DPV) are also used to characterize electrochemical biosensors designed for the detection of toxicants, including 2-aminoanthracene. For instance, the electrochemical behavior of a glutathione (B108866) (GSH) self-assembled monolayer on modified gold electrodes (Bio-SAM) has been investigated using CV. Subsequent immobilization of cytochrome c (Cyt c) and dsDNA onto these electrodes allowed for the detection of 2-AA, where an inverse relationship was observed between the electrochemical signals and increasing concentrations of the toxicant.

Chromatographic Methods for Separation and Identification

Chromatographic techniques are essential for the separation, purification, and identification of 2-aminoanthracene in various matrices. High-Performance Liquid Chromatography (HPLC) is routinely used for the analysis and purity assessment of 2-aminoanthracene.

Liquid Chromatography-Mass Spectrometry (LC-MS) and LC-MS/MS methods are broadly applied in analytical chemistry, including metabolomics studies, where 2-aminoanthracene can serve as an internal standard for quality control and quantification. In such applications, 2-aminoanthracene is typically prepared in acetonitrile. Reversed-phase liquid chromatography methods often utilize binary or ternary solvent gradients (e.g., combinations of ammonium (B1175870) formate, formic acid, acetonitrile, isopropyl alcohol, and water) to achieve effective separation. While Gas Chromatography/Mass Spectrometry (GC/MS) is generally employed for volatile compounds, derivatization may be necessary for less volatile compounds related to 2-aminoanthracene to enable their analysis by this technique.

Computational and Theoretical Studies

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a widely used quantum mechanical modeling method employed to investigate the electronic structure, geometric properties, and energetic characteristics of molecules. For 2-aminoanthracene, DFT calculations have been instrumental in predicting its various molecular attributes. The B3LYP functional, often combined with basis sets like 6-311++G(d,p) or 6-311G(d,p), is frequently utilized in these studies. researchgate.netnih.govrsc.org

DFT calculations provide detailed information about the electronic structure of 2-aminoanthracene, including its frontier molecular orbitals (HOMO and LUMO). These orbitals are crucial for understanding a molecule's reactivity, as the HOMO (Highest Occupied Molecular Orbital) indicates electron-donating ability (nucleophilicity) and the LUMO (Lowest Unoccupied Molecular Orbital) indicates electron-accepting ability (electrophilicity).

Studies have shown that the addition of an amino group to an aromatic hydrocarbon like anthracene (B1667546) significantly alters its photophysical properties due to the charge transfer character introduced by this electron-dondonating group. unige.ch DFT calculations have been used to determine the harmonic frequencies and intensities of 2-aminoanthracene, revealing that the presence of the NH2 group dramatically affects the spectrum of the neutral molecule. This electron-withdrawing group can induce sufficient partial charge on the ring, giving the neutral molecule characteristics similar to the anthracene cation spectrum. nasa.gov The sum of absolute intensities for 2-aminoanthracene is approximately four times larger than for 9-cyanoanthracene. nasa.gov

Furthermore, DFT has been applied to study the energy profiles of reactions involving 2-aminoanthracene, such as C1-H functionalization. researchgate.net For anthracene-based Schiff bases synthesized from 2-aminoanthracene, DFT calculations have been applied to determine both their electronic structure and spectroscopic properties. nih.gov

Time-Dependent Density Functional Theory (TD-DFT) is an extension of DFT used to simulate the excited-state properties of molecules, including absorption and emission spectra. TD-DFT calculations have been performed on 2-aminoanthracene to understand its optical behavior. researchgate.netnih.gov

For 2-aminoanthracene, experimental absorption peaks have been measured in the range of 380-400 nm, with solvent effects causing shifts. nih.gov The main excitation in the visible region corresponds to an S0 → S1 excitation. nih.gov TD-DFT calculations have shown good agreement with experimental absorption and emission spectra for 2-aminoanthracene and its derivatives. researchgate.netnih.gov For instance, the primary absorption features of unprotonated anthracene-based azo dyes (300-500 nm) result from transitions between highly delocalized electron density states, with the HOMO-LUMO transition occurring at 458 nm. rsc.org The calculated lowest energy transition of the protonated species shows a significant red shift compared to the unprotonated state. rsc.org

2-Aminoanthracene is a fluorescent compound with an excitation peak at 336 nm and an emission peak at 513 nm, exhibiting a Stokes' Shift of 177 nm. aatbio.com The observed photophysical properties of julolidine-fused anthracene derivatives, which are related to 2-aminoanthracene, have been reproduced by DFT calculations. The HOMO and LUMO orbitals are evenly distributed over the anthracene moiety and the nitrogen atom in the julolidine, indicating a conjugated structure. The HOMO-LUMO transition corresponds to an absorption band at 450 nm, while a sharper absorption at 390 nm can be assigned to the HOMO to LUMO+1 transition. rsc.org

Molecular Dynamics Simulations (Implicitly for DNA Adducts)

Molecular dynamics (MD) simulations are computational methods used to model the physical movements of atoms and molecules over time, providing insights into their dynamic behavior and interactions. While direct MD simulations specifically for 2-aminoanthracene DNA adducts are not explicitly detailed in the provided search results, related studies on DNA interactions with similar compounds and the general application of MD in DNA adduct formation provide a strong implicit context.

Molecular docking simulations, often a precursor to MD, have been used to study the binding of 2-aminoanthracene to the human and rat CYP1A1 catalytic sites, suggesting a greater affinity for the human enzyme. researchgate.netjst.go.jp This highlights the importance of understanding molecular interactions at an atomic level.

For other anticancer compounds, molecular dynamics simulations have been performed to model the binding preference of their reactive metabolites with DNA in forming DNA adducts. nih.gov These studies indicate that the minor groove in DNA is often preferable for the binding of reactive metabolites, and that binding preferences are influenced by specific nucleotide sequences and the distribution of electrostatic charges in the DNA structure. nih.gov The geometry of intercalation complexes of antitumor drugs like mitoxantrone (B413) and ametantrone (B1665964) with DNA has also been studied using MD simulations, revealing that the anthraquinone (B42736) chromophore is perpendicular to the direction of inter-base hydrogen bonds in energetically favorable orientations. bibliotekanauki.pl

Modeling of Metabolic Pathways and Enzyme Interactions

Computational modeling plays a significant role in understanding the metabolic pathways of xenobiotics and their interactions with enzymes. For 2-aminoanthracene, in silico methodologies have been applied to investigate its metabolic activation, particularly by cytochrome P450 (CYP) enzymes. researchgate.netjst.go.jpacs.orgscialert.netresearchgate.net

2-Aminoanthracene, an arylamine, is known to undergo metabolic activation primarily in the liver through two biotransformation pathways involving drug-metabolizing enzymes such as N-acetyltransferases (NAT) and cytochrome P450 (P450). scialert.net These pathways involve N-hydroxylation and N-acetylation. scialert.net

Molecular docking simulations have been used to analyze the binding of 2-aminoanthracene to the catalytic sites of human and rat CYP1A1. researchgate.netjst.go.jp These simulations suggest a higher affinity of 2-aminoanthracene for human CYP1A1 compared to the rat enzyme, which correlates with in vitro data showing human CYP1A1 is more efficient at activating 2-aminoanthracene. researchgate.netjst.go.jp Human cytochrome P450 2A13 and 2A6 have also been found to be particularly active in catalyzing 2-aminoanthracene activation, with molecular docking simulations supporting the binding in their active sites. acs.org CYP1A2 variants have also been investigated for their bioactivation capacity of 2-aminoanthracene using computational methods. nih.gov

Computational modeling is also used more broadly in systems biology to reconstruct tissue-specific metabolic networks and identify critical metabolic reactions and pathways, including those involved in the metabolism of xenobiotics by P450s. nih.govplos.orgmdpi.com This allows for a comprehensive understanding of how compounds like 2-aminoanthracene are processed within biological systems.

Environmental Fate and Ecotoxicology

Environmental Distribution and Persistence2-Aminoanthracene (2-AA) is a nitrogen-substituted polycyclic aromatic hydrocarbon (PAH) whose environmental distribution and persistence are influenced by its chemical properties. If released into the environment, 2-AA is expected to distribute among various compartments, with a strong tendency to adsorb to solid matrices.nih.govguidechem.com

Adsorption to Soil and Sediments2-Aminoanthracene exhibits extremely strong adsorption to soil and suspended solids and sediments in water.nih.govguidechem.comechemi.comMeasured organic carbon-normalized sorption coefficients (Koc) for 2-anthracenamine in fourteen different soils and sediments ranged between 15,904 and 94,276.nih.govguidechem.comechemi.comtcichemicals.comThis strong adsorption suggests that 2-AA is largely immobilized in terrestrial and aquatic environments.guidechem.comThe sorption of 2-aminoanthracene to natural solids, unlike anthracene (B1667546), does not solely correlate with the organic carbon content, indicating that inorganic matrices of the natural solids may also contribute to its sorption.iwaponline.com

Data Table: 2-Aminoanthracene Sorption Coefficients (Koc)

| Parameter | Value Range | Units | Source |

| Koc (Soil and Sediments) | 15,904 - 94,276 | L/kg or mL/g | nih.govguidechem.comechemi.comtcichemicals.com |

Presence in Air, Water, and Industrial EmissionsIf released to the atmosphere, 2-anthracenamine is expected to exist both in the vapor phase and adsorbed to particulate matter.nih.govguidechem.comIn water, 2-aminoanthracene may adsorb strongly to suspended solids and sediments.guidechem.comIts presence in industrial emissions is implied by its classification as a PAH and its use as a model compound in studying the environmental impact of PAHs.guidechem.comnih.govontosight.aiVolatilization from water or soil is not considered a significant removal process for 2-aminoanthracene, with an estimated volatilization half-life of 98 years in a model pond considering adsorption effects.nih.govA bioconcentration factor (BCF) of 3141 has been estimated for 2-anthracenamine, based on a measured water solubility of 0.056 mg/L at 25 °C, suggesting significant bioaccumulation in aquatic organisms.nih.govguidechem.comechemi.com

Data Table: 2-Aminoanthracene Environmental Distribution Parameters

| Parameter | Value | Units | Notes | Source |

| Water Solubility (at 25 °C) | 0.056 | mg/L | nih.govguidechem.com | |

| Henry's Law Constant (at 25 °C) | 3.0 x 10⁻⁷ | atm-cu m/mol | Estimated | nih.gov |

| Volatilization Half-Life (from water, model pond) | 98 | years | Considering adsorption | nih.gov |

| Bioconcentration Factor (BCF) | 3141 | Suggests significant bioaccumulation | nih.govguidechem.comechemi.com |

Degradation Pathways in the EnvironmentThe degradation of 2-aminoanthracene in the environment can occur through various pathways, including photolysis and, to a lesser extent, biodegradation. Hydrolysis is generally not expected to be a significant degradation pathway.nih.govguidechem.com

Photolysis2-Aminoanthracene is susceptible to direct photolysis in the environment, particularly because polyaromatic hydrocarbons absorb UV light in the environmentally significant range (wavelengths greater than 290 nm).nih.govguidechem.comThe presence of an amino group on the anthracene structure is predicted to cause 2-anthracenamine to photolyze faster than anthracene.nih.govguidechem.comThe estimated near-surface photolysis half-life (latitude 40° N, midday, midsummer) for 2-aminoanthracene in water is less than 4.5 days.guidechem.comIn the atmosphere, 2-anthracenamine may undergo direct photolysis.nih.govguidechem.comAdsorption of 2-anthracenamine onto particulate matter in the atmosphere may, however, retard direct photolysis.nih.govguidechem.comPhotochemically generated hydroxyl radicals in the atmosphere can also react with 2-anthracenamine vapor, with an estimated vapor phase half-life of 1.8 hours.nih.govguidechem.com

Data Table: 2-Aminoanthracene Photolysis Half-Lives

| Environmental Compartment | Degradation Pathway | Estimated Half-Life | Source |

| Water (near-surface) | Direct Photolysis | < 4.5 days | guidechem.com |

| Atmosphere (vapor phase) | Reaction with Hydroxyl Radicals | 1.8 hours | nih.govguidechem.com |

Bioaccumulation in Aquatic Organisms

2-Aminoanthracene demonstrates a notable potential for bioaccumulation in aquatic organisms. A bioconcentration factor (BCF) of 3141 has been estimated for 2-aminoanthracene (also referred to as 2-anthracenamine). nih.govguidechem.comechemi.comcanbipharm.comspectrumchemical.com This estimation is derived from a linear regression equation based on its measured water solubility, which is reported as 0.056 mg/L at 25 °C. nih.govguidechem.comechemi.com The high estimated BCF value of 3141 strongly indicates that 2-aminoanthracene can accumulate significantly within the tissues of aquatic life forms. nih.govguidechem.comechemi.comcanbipharm.com

Table 1: Estimated Bioconcentration Factor for 2-Aminoanthracene

| Parameter | Value | Conditions | Reference |

| Bioconcentration Factor (BCF) | 3141 | Estimated, based on water solubility of 0.056 mg/L at 25 °C | nih.govguidechem.comechemi.comcanbipharm.comspectrumchemical.com |

Ecotoxicological Impact on Organisms

2-Aminoanthracene is classified as toxic to aquatic organisms and is recognized for its potential to cause long-term adverse effects within the aquatic environment. echemi.comscbt.com The compound is considered very toxic to at least two of the three primary trophic levels found in aquatic ecosystems. industrialchemicals.gov.au

Table 2: Ecotoxicity Data for 2-Aminoanthracene on Fish

| Organism | Endpoint | Concentration | Duration | Classification/Effect | Reference |

| Fish (general) | LC50 | 0.22 mg/L | 96 hours | Very toxic | industrialchemicals.gov.au |

| Rainbow Trout Embryos (Oncorhynchus mykiss) | LC50 | 19 µg/L | Not specified | Lethal toxicity | oup.comnih.govresearchgate.net |

| Rainbow Trout Embryos (Oncorhynchus mykiss) | LC50 | 125 µg/L | Not specified | Lethal toxicity | oup.comnih.govresearchgate.net |

| Rainbow Trout Embryos (Oncorhynchus mykiss) | EC50 | 17 µg/L | Not specified | Sublethal effects | oup.comnih.govresearchgate.net |

| Rainbow Trout Embryos (Oncorhynchus mykiss) | EC50 | 38 µg/L | Not specified | Sublethal effects | oup.comnih.govresearchgate.net |

| Adult Fish | Tumor induction | Not specified | 1 year (after embryonic injection) | Liver tumors | nih.gov |

Impact on Aquatic Invertebrates (Daphnia): For aquatic invertebrates, 2-aminoanthracene also exhibits significant toxicity. An EC50 of 0.69 mg/L for Daphnia over a 48-hour period classifies the compound as very toxic to these organisms. industrialchemicals.gov.au Furthermore, chronic exposure studies involving Daphnia magna have indicated reproductive toxicity. A 21-day No Observed Effect Level (NOEL) for reproduction was determined to be 0.6 mg/L, with a 21-day Effect Level 50 (EL50) for reproduction at 1.7 mg/L. industrialchemicals.gov.au These findings underscore that 2-aminoanthracene is toxic to the reproductive processes of aquatic invertebrates. industrialchemicals.gov.au

Table 3: Ecotoxicity Data for 2-Aminoanthracene on Aquatic Invertebrates

| Organism | Endpoint | Concentration | Duration | Classification/Effect | Reference |

| Daphnia (general) | EC50 | 0.69 mg/L | 48 hours | Very toxic | industrialchemicals.gov.au |

| Daphnia magna | NOEL (reproduction) | 0.6 mg/L | 21 days | Toxic to reproduction | industrialchemicals.gov.au |

| Daphnia magna | EL50 (reproduction) | 1.7 mg/L | 21 days | Toxic to reproduction | industrialchemicals.gov.au |

Impact on Algae: While some studies suggest that 2-aminoanthracene may not be acutely harmful to algal growth, reporting a 72-hour EL50 greater than 100 mg/L and a No Observed Effect Level (NOEL) of 10 mg/L for algal growth industrialchemicals.gov.au, other research indicates potential adverse effects. For example, bioassays utilizing Paramecium bursaria, a unicellular organism that hosts endosymbiotic green algae, demonstrated toxicity of 2-aminoanthracene to these internal algal symbionts. researchgate.net

Table 4: Ecotoxicity Data for 2-Aminoanthracene on Algae

| Organism | Endpoint | Concentration | Duration | Classification/Effect | Reference |

| Algae (general) | EL50 (growth) | > 100 mg/L | 72 hours | Not harmful to algal growth | industrialchemicals.gov.au |

| Algae (general) | NOEL (growth) | 10 mg/L | 72 hours | Not harmful to algal growth | industrialchemicals.gov.au |

| Endosymbiotic green algae in Paramecium bursaria | Toxicity | Not specified | Not specified | Toxicity observed | researchgate.net |

Applications in Research and Technology

Use in Lithography as a Photoresist Additive

2-Aminoanthracene serves as a nucleophilic additive in molecular glass photoresists, such as bisphenol A derivative (BPA-6-epoxy), to enhance their performance in advanced lithography techniques. Its effects have been investigated in both electron beam lithography (EBL) and extreme ultraviolet lithography (EUVL). nih.govresearchgate.netacs.orgacs.orgnih.gov

In photoresist formulations, 2-Aminoanthracene plays a crucial role in regulating epoxy cross-linking reactions. nih.govresearchgate.netacs.orgacs.orgnih.gov As a nucleophilic reagent, the nitrogen atom in 2-Aminoanthracene attacks the epoxy groups after exposure to radiation, influencing the reaction rate and the extent of ring-opening polymerization in the photoresist system. acs.org This regulation is instrumental in optimizing the pattern outline and effectively preventing photoresist footing in EBL. nih.govresearchgate.netacs.orgacs.orgnih.gov Secondary ion mass spectrometry (SIMS) and X-ray photoelectron spectroscopy (XPS) analyses have confirmed the involvement of 2-Aminoanthracene in the cross-linking reaction of the epoxy ring, contributing to improved cross-sections of exposed patterns. nih.govacs.org

The inclusion of 2-Aminoanthracene as an additive significantly improves the pattern outline and reduces line width roughness (LWR) in lithographic processes. nih.govresearchgate.netacs.orgacs.orgnih.govresearchgate.net In EUVL, 2-Aminoanthracene has been shown to substantially decrease LWR for half-pitch (HP) 25 nm patterns from 4.9 nm to 3.8 nm, representing a 22.4% reduction. nih.govacs.orgacs.org For HP 22 nm patterns, the LWR was reduced from 6.9 nm to 3.0 nm, a significant decrease of 56.5%. nih.govacs.orgacs.org

The improvement in roughness is further supported by power spectrum density (PSD) analysis, which indicates that 2-Aminoanthracene reduces medium and high-frequency roughness in HP 25 nm patterns and optimizes roughness across the entire frequency range for HP 22 nm patterns. nih.govacs.orgacs.orgnih.govresearchgate.net Optimal lithography performance in EUVL has been observed when the additive content of 2-Aminoanthracene is 10% by weight relative to the photoacid generator (PAG). nih.govacs.org

Here is a summary of the Line Width Roughness (LWR) improvement: